molecular formula C19H25NO2 B1437552 3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline CAS No. 1040684-90-9

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline

Cat. No.: B1437552
CAS No.: 1040684-90-9
M. Wt: 299.4 g/mol
InChI Key: SYPCMZOOKHZQFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline typically involves the reaction of 3-ethoxyaniline with 2-(2-isopropylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-[2-(2-methylphenoxy)ethyl]aniline
  • 3-Ethoxy-N-[2-(2-ethylphenoxy)ethyl]aniline
  • 3-Ethoxy-N-[2-(2-propylphenoxy)ethyl]aniline

Uniqueness

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its similar compounds .

Properties

IUPAC Name

3-ethoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-21-17-9-7-8-16(14-17)20-12-13-22-19-11-6-5-10-18(19)15(2)3/h5-11,14-15,20H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPCMZOOKHZQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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